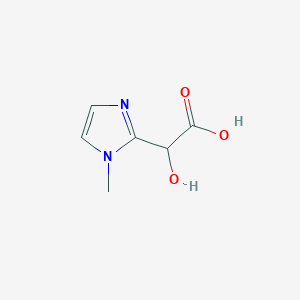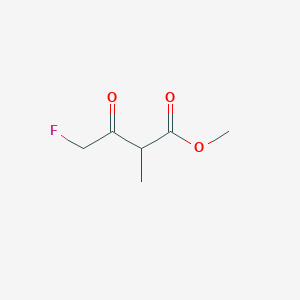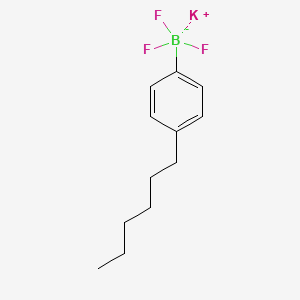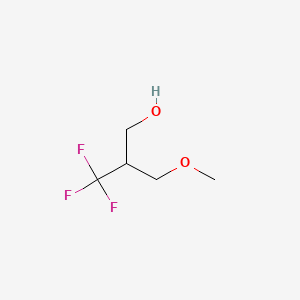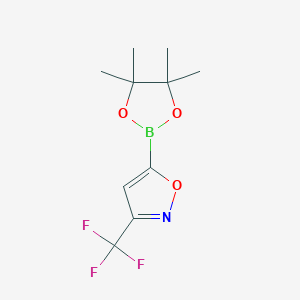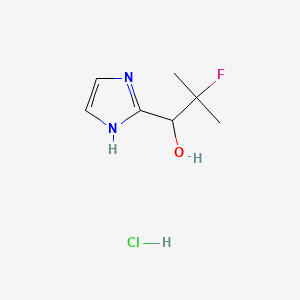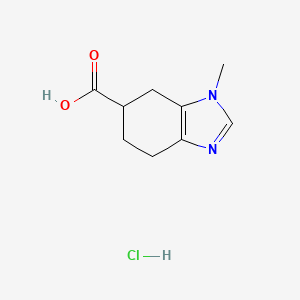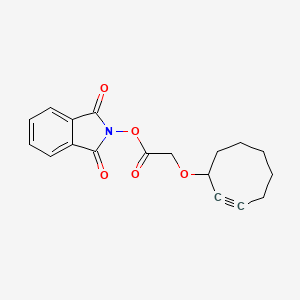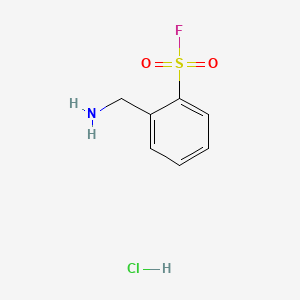
2-(2-Amino-1-methylethoxy)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.6232 g/mol . It is characterized by the presence of an ether linkage, a primary amine, and a primary alcohol group. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride typically involves the reaction of 2-chloroethanol with 1-aminopropan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amino group of 1-aminopropan-2-ol, forming the desired ether linkage. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product typically involves crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The primary amine group can participate in nucleophilic substitution reactions to form amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation, while alkyl halides can be used for alkylation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of amides or substituted amines.
科学的研究の応用
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with target molecules, while the ether and alcohol groups can participate in additional interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol: The base compound without the hydrochloride salt.
2-[(1-aminopropan-2-yl)oxy]ethan-1-amine: A similar compound with an additional amine group.
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol acetate: An ester derivative of the compound.
Uniqueness
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
特性
分子式 |
C5H14ClNO2 |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
2-(1-aminopropan-2-yloxy)ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(4-6)8-3-2-7;/h5,7H,2-4,6H2,1H3;1H |
InChIキー |
CUEQYVHESSFNKP-UHFFFAOYSA-N |
正規SMILES |
CC(CN)OCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
